

# Technical Guide: Advanced Synthesis & Application of 2-Amino-N-(3-hydroxybutyl)acetamide HCl

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## Compound of Interest

Compound Name:	2-Amino-N-(3-hydroxybutyl)acetamide hydrochloride
CAS No.:	1220037-43-3
Cat. No.:	B1441128

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## Executive Summary

In the landscape of modern medicinal chemistry, **2-Amino-N-(3-hydroxybutyl)acetamide hydrochloride** (CAS: 1220037-43-3) has emerged as a high-utility building block, particularly in the design of peptidomimetics and solubility-enhanced linkers. This compound combines a glycine-derived "spacer" with a secondary alcohol motif, offering a unique balance of conformational flexibility and hydrophilicity.

This guide provides a rigorous technical framework for synthesizing, validating, and applying this compound in drug discovery workflows. Unlike generic reagents, this hydrochloride salt requires specific handling to preserve the integrity of its chiral center (if resolved) and to prevent premature cyclization or hygroscopic degradation.

## Chemical Profile & Strategic Utility

## Physicochemical Specifications

Property	Specification
CAS Number	1220037-43-3
Formula	
Molecular Weight	182.65 g/mol
Structure	Glycinamide core with 3-hydroxybutyl tail
Solubility	High in , DMSO, MeOH; Low in , Hexanes
pKa (Calc)	~8.1 (Amine), ~14.5 (Alcohol)
Hygroscopicity	Moderate (Store under dessication)

## Structural Advantages in Drug Design

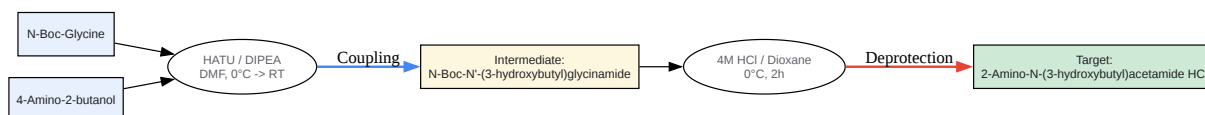
- **Solubility Vector:** The secondary hydroxyl group at the C3 position of the butyl chain disrupts crystal lattice packing and acts as a hydrogen bond donor/acceptor, significantly improving the aqueous solubility of lipophilic scaffolds.
- **Linker Geometry:** The 4-atom chain (N-C-C-C) between the amide and the hydroxyl group provides an optimal distance for PROTAC linkers, preventing steric clash between the E3 ligase and the protein of interest (POI).
- **Orthogonal Reactivity:** The primary amine (protected as HCl salt) and the secondary alcohol allow for sequential functionalization. The alcohol can be left free for solubility or esterified for prodrug strategies.

## Synthesis Protocol: The "Core" Methodology

As a Senior Scientist, I recommend a Convergent Synthesis Strategy utilizing N-Boc-Glycine and 4-amino-2-butanol. This route minimizes side reactions compared to the direct alkylation of glycineamide.

## Reaction Scheme & Logic

The synthesis relies on standard peptide coupling followed by acidolytic deprotection. We prioritize HATU over EDC/HOBt for the coupling step to suppress racemization (if using chiral amines) and ensure high yields in the presence of the free hydroxyl group.



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Figure 1: Convergent synthesis pathway ensuring regioselectivity and high purity.

## Step-by-Step Experimental Protocol

### Step 1: Amide Coupling (The "Anchor" Step)

Objective: Covalent attachment of the linker tail while preserving the hydroxyl group.

- Preparation: In a flame-dried round-bottom flask, dissolve N-Boc-Glycine (1.0 equiv) in anhydrous DMF (0.2 M concentration).
- Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv) at 0°C. Stir for 15 minutes to generate the active ester.
  - Scientist's Note: Pre-activation at 0°C is critical to prevent O-acylation of the hydroxybutyl amine.
- Addition: Dropwise add 4-amino-2-butanol (1.1 equiv) dissolved in minimal DMF.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours under .
- Workup: Dilute with EtOAc, wash sequentially with 5%

(to remove DMF), 5%

, and Brine. Dry over

.

- Purification: Flash chromatography (DCM:MeOH 95:5).

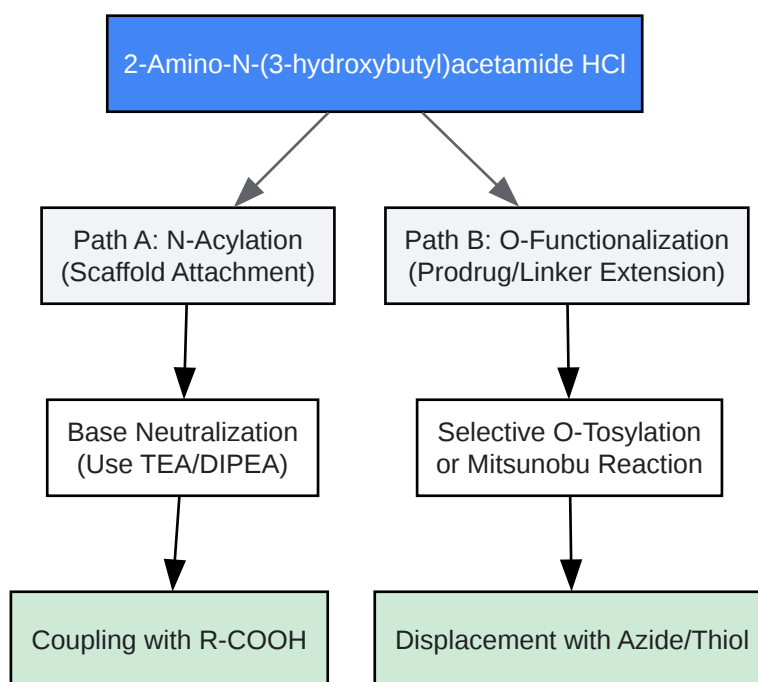
## Step 2: Boc-Deprotection & Salt Formation

Objective: Removal of the protecting group to yield the stable hydrochloride salt.

- Dissolution: Dissolve the intermediate from Step 1 in anhydrous 1,4-dioxane.
- Acidolysis: Add 4M HCl in dioxane (10 equiv) dropwise at 0°C.
  - Causality: Using dioxane prevents the hydrolysis of the amide bond which might occur in aqueous acids.
- Precipitation: Stir at RT for 2-3 hours. The product should precipitate as a white solid.
- Isolation: Filter the solid under  
  
atmosphere (hygroscopic!). Wash with cold  
  
to remove residual HCl.
- Drying: Dry in a vacuum desiccator over  
  
for 24 hours.

## Application Workflows & Self-Validating Systems

The true value of this compound lies in its application. Below is the decision matrix for utilizing this building block in library synthesis.



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Figure 2: Divergent application pathways for scaffold attachment or functional group modification.

## Critical Control Points (QC)

To ensure the integrity of the synthesis, the following analytical benchmarks must be met:

- $^1\text{H}$  NMR (DMSO- $d_6$ ):
  - 8.1-8.3 ppm (Broad s, 3H, ).
  - 3.6-3.7 ppm (m, 1H, CH-OH).
  - 3.5 ppm (s, 2H, Glycine ).
  - 1.05 ppm (d, 3H, Terminal ).

- Mass Spectrometry:  
  
(Free base).
- Chloride Content: Titration with  
  
should confirm 1:1 stoichiometry.

## Safety & Handling

- Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which leads to "gumming." Always handle in a glovebox or under a cone of dry nitrogen.
- Storage: -20°C in sealed glass vials with desiccant.
- Toxicity: While specific tox data is limited, treat as a potential irritant (Skin/Eye) and avoid inhalation of dust.

## References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10749222, N-[(2S)-2-amino-3-hydroxypropyl]acetamide. Retrieved from [\[Link\]](#)
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [\[Link\]](#)
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